molecular formula C5H4ClIN2 B1401291 6-Chloro-5-iodopyridin-2-amine CAS No. 1221398-11-3

6-Chloro-5-iodopyridin-2-amine

Cat. No.: B1401291
CAS No.: 1221398-11-3
M. Wt: 254.45 g/mol
InChI Key: LTQCXIAUNZHCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-iodopyridin-2-amine is a chemical compound with the empirical formula C5H4ClIN2 . It is a solid substance and is used in early discovery research .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms in the ring are substituted with a chlorine atom and an iodine atom, and one of the nitrogen atoms is substituted with an amine group (-NH2) .


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 254.46 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Aminations and Rearrangements

6-Chloro-5-iodopyridin-2-amine is involved in various amination reactions. For instance, Pieterse and Hertog (2010) explored rearrangements during aminations of halopyridines, which can be linked to similar reactions in this compound. They found that aminations of halopyridines involve rearrangements via ethoxy derivatives and abnormal rearrangements, suggesting complex reaction pathways (Pieterse & Hertog, 2010).

Palladium-Catalyzed Aminations

Regioselective palladium-catalyzed aminations are also significant in the context of this compound. Maes et al. (2002) achieved excellent yields and good selectivity in palladium-catalyzed aminations with anilines on 2-chloro-3-iodo- and 2-chloro-5-iodopyridine (Maes et al., 2002).

Synthesis of Functionalized Compounds

The compound is used in the synthesis of various functionalized compounds. For instance, Johansson (2006) demonstrated the palladium-catalyzed amination of chloro-terpyridine for preparing amine-containing ruthenium(II) complexes (Johansson, 2006). Additionally, Kuethe, Wong, and Davies (2004) synthesized disubstituted imidazo[4,5-b]pyridin-2-ones, showing the versatility of this compound in creating complex heterocyclic structures (Kuethe et al., 2004).

Synthesis of Tetracyclic Azaheteroaromatic Cores

In a study by Rauws et al. (2010), this compound was used in the synthesis of new tetracyclic azaheteroaromatic cores via amination. This demonstrates its role in the formation of complex molecular structures (Rauws et al., 2010).

Safety and Hazards

6-Chloro-5-iodopyridin-2-amine is classified as an acute toxic (Category 3) and non-combustible substance . It has a hazard statement of H301, which means it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

6-chloro-5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQCXIAUNZHCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743740
Record name 6-Chloro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221398-11-3
Record name 6-Chloro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-iodopyridin-2-amine
Reactant of Route 2
6-Chloro-5-iodopyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-Chloro-5-iodopyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-Chloro-5-iodopyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-Chloro-5-iodopyridin-2-amine
Reactant of Route 6
Reactant of Route 6
6-Chloro-5-iodopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.